molecular formula C13H16O3 B1629134 3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde CAS No. 363186-13-4

3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde

Cat. No.: B1629134
CAS No.: 363186-13-4
M. Wt: 220.26 g/mol
InChI Key: GJMOOYUPIDSNJK-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is an organic compound with the molecular formula C13H16O3 It is characterized by the presence of an ethoxy group, a benzaldehyde moiety, and a 2-methyl-2-propen-1-yl ether linkage

Properties

IUPAC Name

3-ethoxy-4-(2-methylprop-2-enoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-4-15-13-7-11(8-14)5-6-12(13)16-9-10(2)3/h5-8H,2,4,9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMOOYUPIDSNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625029
Record name 3-Ethoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363186-13-4
Record name 3-Ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363186-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethoxy-4-hydroxybenzaldehyde and 2-methyl-2-propen-1-ol.

    Etherification Reaction: The hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is reacted with 2-methyl-2-propen-1-ol in the presence of an acid catalyst, such as sulfuric acid, to form the ether linkage.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 3-ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzoic acid.

    Reduction: 3-ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science:

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of bioactive compounds.

    Biochemical Studies: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry:

    Fragrance and Flavor Industry: Potential use as an intermediate in the synthesis of aromatic compounds.

    Agricultural Chemicals: Investigated for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

    3-Ethoxy-4-hydroxybenzaldehyde: Lacks the 2-methyl-2-propen-1-yl ether linkage.

    4-Ethoxybenzaldehyde: Lacks both the hydroxyl and 2-methyl-2-propen-1-yl ether groups.

    3-Methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 3-Ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not shared by its analogs. The presence of the ethoxy group and the 2-methyl-2-propen-1-yl ether linkage makes it a versatile intermediate in organic synthesis.

Biological Activity

3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde, a compound with the chemical formula C₁₄H₁₈O₃, is gaining attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse sources.

This compound is categorized as an aromatic aldehyde. Its structure features an ethoxy group and a propenyl ether moiety, which may influence its biological properties. The compound is known for its moderate lipophilicity, which may enhance its bioavailability in biological systems.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC₅₀ values for these cell lines were reported to be approximately 4.98–14.65 μM, indicating a promising therapeutic index for further development .

Table 1: Cytotoxicity of this compound

Cell LineIC₅₀ (μM)
MDA-MB-2314.98 - 14.65
HepG27.84
LLC-PK1 (non-cancerous)>100

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and disruption of microtubule assembly. Studies indicated that the compound enhances caspase activity, a critical factor in the apoptotic pathway . Additionally, it has been shown to induce morphological changes in cancer cells at low concentrations, further supporting its role as an apoptosis-inducing agent.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest that it may possess antifungal activity through mechanisms targeting cellular antioxidation systems. By disrupting these systems, it could potentially inhibit the growth of pathogenic fungi resistant to conventional treatments .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any therapeutic application. The LD₅₀ values for related compounds indicate a range from 800 to 2850 mg/kg in animal models, suggesting a relatively low acute toxicity profile . However, detailed toxicological studies specific to this compound are necessary to establish safety margins for human use.

Conclusion and Future Directions

The biological activity of this compound shows considerable promise, particularly in anticancer and antimicrobial applications. Future research should focus on:

  • In vivo Studies : To confirm efficacy and safety in living organisms.
  • Mechanistic Studies : To elucidate the precise pathways involved in its biological effects.
  • Formulation Development : To enhance bioavailability and therapeutic outcomes.

As research progresses, this compound may emerge as a valuable candidate in pharmacological applications targeting cancer and infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde
Reactant of Route 2
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3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde

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